Allyl(diethylamino)dimethylsilane
Overview
Description
Allyl(diethylamino)dimethylsilane: is a chemical compound with the molecular formula C9H21NSi and a molecular weight of 171.36 g/mol . It is a colorless liquid with a density of 0.796 g/mL at 25°C and a boiling point of 78-81°C at 46 mm Hg . This compound is widely used in organic synthesis due to its excellent reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl(diethylamino)dimethylsilane can be synthesized through the reaction of chloro(diethylamino)dimethylsilane with allyl magnesium bromide . The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF) . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) .
Substitution: Typical nucleophiles used are halides and amines .
Addition: Electrophiles such as alkyl halides and carbonyl compounds are commonly used.
Major Products:
Oxidation: Silanols and siloxanes.
Substitution: Various substituted silanes.
Addition: New carbon-silicon bonded compounds.
Scientific Research Applications
Chemistry: Allyl(diethylamino)dimethylsilane is used as a versatile building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of protein interactions and enzyme mechanisms .
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, which are essential in various applications such as sealants, adhesives, and coatings .
Mechanism of Action
The mechanism by which allyl(diethylamino)dimethylsilane exerts its effects involves the formation of silicon-carbon bonds through various chemical reactions . The compound acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new bonds . This reactivity is primarily due to the presence of the allyl group and the diethylamino group , which enhance the nucleophilicity of the silicon atom .
Comparison with Similar Compounds
- N,N-Diethyl-1,1,1-trimethylsilylamine
- Allyl(diisopropylamino)dimethylsilane
Uniqueness: Allyl(diethylamino)dimethylsilane is unique due to its combination of the allyl group and the diethylamino group , which provide enhanced reactivity and selectivity in organic synthesis . This makes it a valuable compound in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
N-[dimethyl(prop-2-enyl)silyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NSi/c1-6-9-11(4,5)10(7-2)8-3/h6H,1,7-9H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFVQXSUESKCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552259 | |
Record name | N,N-Diethyl-1,1-dimethyl-1-(prop-2-en-1-yl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115579-47-0 | |
Record name | N,N-Diethyl-1,1-dimethyl-1-(prop-2-en-1-yl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl(diethylamino)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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